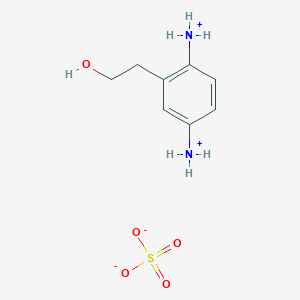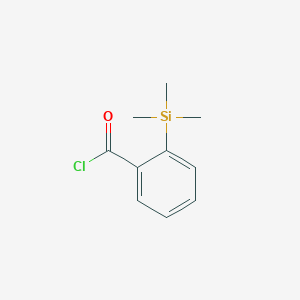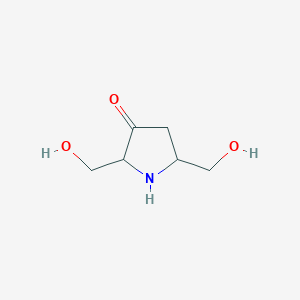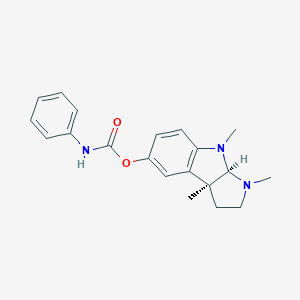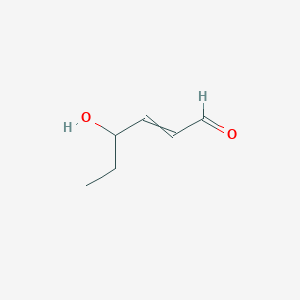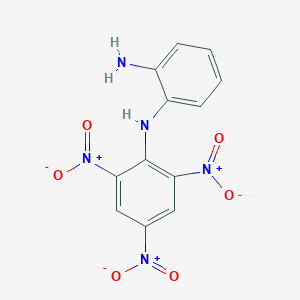
N-(2,4,6-Trinitrophenyl)-O-phenylenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4,6-Trinitrophenyl)-O-phenylenediamine, or TNB, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 189-190°C. TNB is a derivative of phenylenediamine and is often used as a reagent in biochemical assays to measure the activity of enzymes, particularly those involved in the metabolism of nitroaromatic compounds.
作用机制
TNB is a substrate for nitroreductase enzymes, which catalyze the reduction of the nitro group (-NO2) to an amino group (-NH2). This reaction results in the formation of a highly colored product that can be measured spectrophotometrically. The rate of this reaction is proportional to the activity of the nitroreductase enzyme in the sample.
生化和生理效应
TNB has no known biochemical or physiological effects on living organisms. It is a highly stable compound that does not react with biological molecules under normal conditions.
实验室实验的优点和局限性
TNB has several advantages as a reagent for biochemical assays. It is a stable and highly soluble compound that can be easily prepared and stored. It is also a highly specific substrate for nitroreductase enzymes, which makes it useful for measuring the activity of these enzymes in complex biological samples. However, TNB has some limitations, such as its relatively low sensitivity compared to other substrates and its potential toxicity at high concentrations.
未来方向
There are several future directions for research involving TNB. One area of interest is the development of new nitroreductase enzymes that can efficiently reduce TNB and other nitroaromatic compounds. Another area of research is the use of TNB as a substrate for screening compounds that can inhibit the activity of nitroreductase enzymes, which may have applications in cancer therapy. Additionally, TNB could be used as a probe for studying the localization and activity of nitroreductase enzymes in living cells.
合成方法
TNB can be synthesized by reacting 2,4,6-trinitrochlorobenzene with phenylenediamine in the presence of a base such as sodium carbonate. The reaction proceeds via nucleophilic substitution, with the amine group of phenylenediamine replacing one of the chlorine atoms on the trinitrophenyl ring. The resulting product is then purified by recrystallization from a suitable solvent.
科学研究应用
TNB has been used in a wide range of scientific research applications, particularly in the field of biochemistry. It is commonly used as a substrate for measuring the activity of nitroreductase enzymes, which are involved in the metabolism of nitroaromatic compounds. TNB is also used as a reagent for measuring the activity of other enzymes, such as peroxidases and laccases.
属性
CAS 编号 |
105049-03-4 |
|---|---|
产品名称 |
N-(2,4,6-Trinitrophenyl)-O-phenylenediamine |
分子式 |
C12H9N5O6 |
分子量 |
319.23 g/mol |
IUPAC 名称 |
2-N-(2,4,6-trinitrophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H9N5O6/c13-8-3-1-2-4-9(8)14-12-10(16(20)21)5-7(15(18)19)6-11(12)17(22)23/h1-6,14H,13H2 |
InChI 键 |
PBBLSELQFQHTAB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C(=C1)N)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



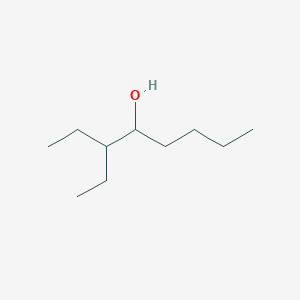
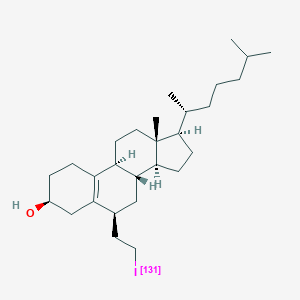
![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)
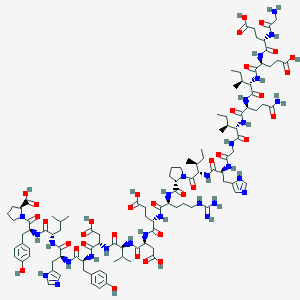
![(2R,3S,4R,5S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanoic acid](/img/structure/B12807.png)
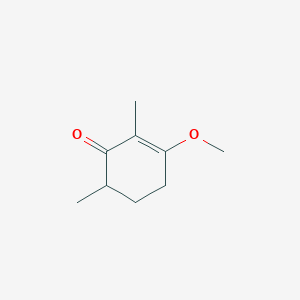
![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)
